Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate structure
94687-10-2 structure
Product Name:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
CAS-Nr.:94687-10-2
MF:C20H24O7
MW:376.400366783142
MDL:MFCD28399424
CID:2093305
PubChem ID:15128072
Update Time:2025-09-27

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
    • Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
    • Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
    • MFCD28399424
    • Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
    • DB-108771
    • C20H24O7
    • ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
    • ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
    • CS-0045359
    • Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
    • SY046091
    • 94687-10-2
    • AKOS025287179
    • DS-9474
    • SCHEMBL15965416
    • MDL: MFCD28399424
    • Inchi: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
    • InChI-Schlüssel: WXFAFGNQMYMUDX-UHFFFAOYSA-N
    • Lächelt: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 376.15220310g/mol
  • Monoisotopenmasse: 376.15220310g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 444
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topologische Polaroberfläche: 83.4Ų

Experimentelle Eigenschaften

  • Siedepunkt: 533.2℃ at 760 mmHg

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019064271-100mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
100mg
$161.66 2023-08-31
Alichem
A019064271-250mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
250mg
$258.56 2023-08-31
Alichem
A019064271-1g
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
1g
$646.32 2023-08-31
Alichem
A019064271-5g
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95%
5g
$2133.07 2023-08-31
Chemenu
CM116320-100mg
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
94687-10-2 95%
100mg
$207 2021-06-17
Chemenu
CM116320-250mg
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
94687-10-2 95%
250mg
$331 2021-06-17
Chemenu
CM116320-1g
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
94687-10-2 95%
1g
$826 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EB133-100mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95+%
100mg
1111CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EB133-250mg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
94687-10-2 95+%
250mg
2374CNY 2021-05-08
Chemenu
CM116320-100mg
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
94687-10-2 95%
100mg
$207 2022-06-09

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimers
Pardini, Vera L.; Smith, Carmen Z.; Utley, James H. P.; Vargas, Reinaldo R.; Viertler, Hans, Journal of Organic Chemistry, 1991, 56(26), 7305-13

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one pot
Zhou, Minghao ; Chen, Changzhou; Liu, Peng; Xia, Haihong; Li, Jing; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  cooled
Referenz
Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism
Suh, Sang Mi; Jambu, Subramanian; Chin, Mason T.; Diao, Tianning, Organic Letters, 2023, 25(26), 4792-4796

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
Referenz
Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acid
Clatworthy, Edwin B.; Picone-Murray, Julia L.; Yuen, Alexander K. L.; Maschmeyer, Richard T.; Masters, Anthony F.; et al, Catalysis Science & Technology, 2019, 9(2), 384-397

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Referenz
Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporation
Wang, Zhiwen; Zhang, Zhenlei; Wang, Hongqi; Deuss, Peter J., Chem Catalysis, 2022, 2(6), 1407-1427

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Simultaneous Generation of Methyl Esters and CO in Lignin Transformation
Liu, Mingyang; Han, Buxing ; Dyson, Paul J., Angewandte Chemie, 2022, 61(40),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Referenz
Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics
Zhang, Zhenlei; Lahive, Ciaran W.; Winkelman, Jozef G. M.; Barta, Katalin; Deuss, Peter J., Green Chemistry, 2022, 24(8), 3193-3207

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ;  90 min, -78 °C
Referenz
One-Pot Transformation of Lignin and Lignin Model Compounds into Benzimidazoles
Guo, Tao; Liu, Tianwei; He, Jianghua; Zhang, Yuetao, European Journal of Organic Chemistry, 2022, 2022(2),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 90 min, -78 °C
Referenz
Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET process
Wang, Yinling; Liu, Yue; He, Jianghua; Zhang, Yuetao, Science Bulletin, 2019, 64(22), 1658-1666

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Referenz
Hydroxylamine-mediated C-C amination via an aza-hock rearrangement
Wang, Tao; Stein, Philipp M.; Shi, Hongwei; Hu, Chao; Rudolph, Matthias; et al, Nature Communications, 2021, 12(1),

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
Referenz
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; Masters, Anthony F.; Maschmeyer, Thomas; Yuen, Alexander K. L., Applied Catalysis, 2023, 325,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 90 min, -78 °C
Referenz
Mechanistic insights into lignin depolymerisation in acidic ionic liquids
De Gregorio, Gilbert F.; Weber, Cameron C.; Grasvik, John; Welton, Tom; Brandt, Agnieszka; et al, Green Chemistry, 2016, 18(20), 5456-5465

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
Referenz
Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-Catechol
Bomon, Jeroen ; Van Den Broeck, Elias; Bal, Mathias; Liao, Yuhe; Sergeyev, Sergey ; et al, Angewandte Chemie, 2020, 59(8), 3063-3068

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavage
Liu, Mingyang; Zhang, Zhanrong; Shen, Xiaojun; Liu, Huizhen; Zhang, Pei; et al, Chemical Communications (Cambridge, 2019, 55(7), 925-928

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Referenz
Redox Catalysis Facilitates Lignin Depolymerization
Bosque, Irene; Magallanes, Gabriel ; Rigoulet, Mathilde; Karkas, Markus D.; Stephenson, Corey R. J., ACS Central Science, 2017, 3(6), 621-628

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide
Referenz
Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalysts
Zhu, Rui; Wang, Bing; Cui, Minshu; Deng, Jin; Li, Xinglong; et al, Green Chemistry, 2016, 18(7), 2029-2036

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditions
Luo, Fei-Xian; Zhou, Tai-Gang; Li, Xin; Luo, Yun-Lei; Shi, Zhang-Jie, Organic Chemistry Frontiers, 2015, 2(9), 1066-1070

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C → rt
Referenz
Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds
, United States, , ,

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Bestellnummer:A917093
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:01
Preis ($):293.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
A917093
Reinheit:99%
Menge:1g
Preis ($):293.0
Email